molecular formula C9H15NO B11921247 4-Methyl-2-azaspiro[4.4]nonan-1-one

4-Methyl-2-azaspiro[4.4]nonan-1-one

Cat. No.: B11921247
M. Wt: 153.22 g/mol
InChI Key: JXZDQGDFKXEFOF-UHFFFAOYSA-N
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Description

4-Methyl-2-azaspiro[44]nonan-1-one is a spirocyclic compound characterized by a unique structure that includes a nitrogen atom within a spiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-azaspiro[4.4]nonan-1-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methylcyclohexanone with an amine under acidic conditions to form the spirocyclic structure. The reaction conditions often include:

    Temperature: Typically around 80-100°C.

    Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid.

    Solvents: Common solvents include ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-azaspiro[4.4]nonan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The nitrogen atom in the spiro ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted spirocyclic compounds.

Scientific Research Applications

4-Methyl-2-azaspiro[4.4]nonan-1-one has several scientific research applications:

    Medicinal Chemistry: Used as a scaffold for the development of pharmaceutical compounds.

    Materials Science: Utilized in the synthesis of novel materials with unique properties.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 4-Methyl-2-azaspiro[4.4]nonan-1-one involves its interaction with specific molecular targets. The nitrogen atom in the spiro ring can form hydrogen bonds or coordinate with metal ions, influencing various biochemical pathways. The exact pathways depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-1-azaspiro[4.4]nonan-4-one
  • 3-Methyl-2-azaspiro[4.4]nonan-1-one
  • 2-Azaspiro[4.4]nonan-3-one

Uniqueness

4-Methyl-2-azaspiro[4.4]nonan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in various scientific fields.

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

4-methyl-2-azaspiro[4.4]nonan-1-one

InChI

InChI=1S/C9H15NO/c1-7-6-10-8(11)9(7)4-2-3-5-9/h7H,2-6H2,1H3,(H,10,11)

InChI Key

JXZDQGDFKXEFOF-UHFFFAOYSA-N

Canonical SMILES

CC1CNC(=O)C12CCCC2

Origin of Product

United States

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